{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone
Description
{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone is a complex organic compound featuring a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Properties
IUPAC Name |
[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17-25-22-9-5-6-10-23(22)26(17)15-20(27)16-29-21-13-11-19(12-14-21)24(28)18-7-3-2-4-8-18/h2-14,20,27H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEZHFTVDRLEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propoxy Group: The benzimidazole core is then reacted with an epoxide or a halohydrin to introduce the propoxy group.
Final Coupling: The intermediate is coupled with a phenylmethanone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the phenylmethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties . Research indicates that compounds with a benzimidazole structure exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown promising results against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antibacterial and antifungal activity .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Compounds similar to 4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl(phenyl)methanone have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have also been documented. Research indicates that certain compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antiviral Activity
Some studies have investigated the antiviral activity of benzimidazole derivatives against viruses such as HIV and influenza. The compound's ability to interfere with viral replication processes presents a potential avenue for therapeutic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Variations in substituents on the benzene ring or modifications to the benzimidazole core can significantly influence biological activity. For instance, electron-withdrawing groups often enhance antimicrobial activity, while specific substitutions can improve anticancer efficacy .
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
Synthesis and Evaluation
A study focused on synthesizing various benzimidazole derivatives, including the target compound, evaluated their biological activities through in vitro assays. The findings indicated that structural modifications led to enhanced potency against specific microbial strains and cancer cells.
Clinical Implications
Clinical trials involving benzimidazole derivatives are underway to assess their safety and efficacy in treating infections and cancers. Preliminary results suggest that these compounds could serve as effective adjunct therapies alongside existing treatments.
Mechanism of Action
The mechanism of action of {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A closely related compound with similar properties.
Phenylmethanone Derivatives:
Uniqueness
The unique combination of the benzimidazole moiety with the propoxy and phenylmethanone groups in {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone provides distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone is a benzimidazole derivative known for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- IUPAC Name : 4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. Benzimidazole derivatives have been shown to exhibit:
- Antiproliferative Effects : The compound demonstrates significant antiproliferative activity against various cancer cell lines, inhibiting cell growth by inducing cell cycle arrest and apoptosis.
- Microtubule Disruption : Similar to other benzimidazole derivatives, it may bind to β-tubulin, disrupting microtubule formation and leading to cytotoxic effects in cancer cells .
Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on several human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The results indicated that the compound exhibits potent activity with IC50 values in the nanomolar range.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Cell cycle arrest in G2/M phase |
| HT-29 | 30 | Induction of apoptosis |
| M21 | 15 | Microtubule destabilization |
Case Studies
- Chick Chorioallantoic Membrane Assay : In vivo studies using chick embryos showed that the compound effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4. The low toxicity observed in embryos further supports its potential as a therapeutic agent .
- Mechanistic Studies : Additional research demonstrated that treatment with the compound resulted in significant changes in the cytoskeleton of treated cells, visualized through immunofluorescence techniques. This disruption was correlated with increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
